molecular formula C25H24N2O6S B11149363 benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11149363
M. Wt: 480.5 g/mol
InChI Key: AAQUPCITWPKODD-UHFFFAOYSA-N
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Description

Benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a bicyclic core (thiazole fused with dihydropyrimidine) and multiple substituents:

  • Position 5: 4-(Acetyloxy)-3-methoxyphenyl group.
  • Position 2 and 7: Methyl groups.
  • Position 6: Benzyl ester. This compound shares structural features with other thiazolopyrimidines, which are studied for their biological activities, including antitumor, antifungal, and enzyme inhibitory properties .

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

benzyl 5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N2O6S/c1-14-21(24(30)32-13-17-8-6-5-7-9-17)22(27-23(29)15(2)34-25(27)26-14)18-10-11-19(33-16(3)28)20(12-18)31-4/h5-12,15,22H,13H2,1-4H3

InChI Key

AAQUPCITWPKODD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC(=O)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, fused sodium acetate, glacial acetic acid, acetic anhydride, and 3-methoxy-4-acetyloxy benzaldehyde. The reaction mixture is refluxed for 3.5 hours, cooled, and poured into cold water. The resulting solid is collected and crystallized from methanol to obtain the final product with an 82% yield .

Chemical Reactions Analysis

Benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral and anticancer properties. In medicine, it is being investigated for its anti-inflammatory and antihypertensive effects. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, its anticancer activity is attributed to its ability to inhibit the growth of tumor cells by interfering with DNA synthesis and cell division .

Comparison with Similar Compounds

Structural Variations

The table below summarizes key structural differences between the target compound and analogues:

Compound Name / ID Substituents (Position) Core Structure Key Features Reference
Target Compound 5 : 4-(Acetyloxy)-3-methoxyphenyl; 2,7 : -CH₃; 6 : Benzyl ester Thiazolo[3,2-a]pyrimidine Acetyloxy group enhances hydrophilicity; benzyl ester increases lipophilicity N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5 : 4-Bromophenyl; 6 : Ethyl ester Thiazolo[3,2-a]pyrimidine Bromine enables halogen bonding; ethyl ester reduces lipophilicity vs. benzyl
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2 : 2-Fluoro-4-methoxybenzylidene; 6 : Methyl ester Thiazolo[3,2-a]pyrimidine Fluorine enhances metabolic stability; benzylidene group introduces π-π interactions
Ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives 5 : Varied aromatic aldehydes (e.g., 4-chlorophenyl, thiophen-2-yl) Thiazolo[3,2-a]pyrimidine Substituent diversity enables tuning of antifungal activity
Compound 97 (Cdc25B inhibitor) 5 : 1,3-Benzodioxol-5-yl; 2 : 3,5-Dibromo-4-hydroxybenzylidene Thiazolo[3,2-a]pyrimidine Bromine and hydroxy groups enhance enzyme inhibition (IC₅₀ = 4.5 µM)

Physicochemical Properties

  • Lipophilicity : The benzyl ester in the target compound increases logP compared to ethyl/methyl esters in analogues . This may improve membrane permeability but increase susceptibility to esterase cleavage.
  • Hydrogen Bonding : The acetyloxy group (electron-withdrawing) and methoxy group (electron-donating) create a polarized phenyl ring, enhancing solubility in polar solvents vs. bromophenyl or thiophene substituents .
  • Metabolic Stability: Fluorinated analogues (e.g., ) resist oxidative metabolism, whereas the acetyloxy group in the target compound may act as a prodrug, releasing a phenolic metabolite upon hydrolysis .

Crystallography and Intermolecular Interactions

  • Halogen Bonding : Bromophenyl derivatives () form homochiral chains via Br···π interactions, critical for enantiomeric separation. The target compound’s acetyloxy group may instead engage in C=O···H hydrogen bonds .
  • Benzylidene Groups : Analogues with benzylidene substituents () exhibit Z-configuration stabilization via intramolecular H-bonding, influencing crystal packing .

Structure-Activity Relationships (SAR)

  • Position 5 : Electron-withdrawing groups (e.g., Br, acetyloxy) enhance enzyme inhibition and halogen bonding; electron-donating groups (e.g., methoxy) improve solubility .
  • Position 6 : Benzyl esters improve lipophilicity but may reduce metabolic stability compared to ethyl esters .
  • Position 2 : Methyl groups minimize steric hindrance, favoring planar conformations for π-stacking .

Biological Activity

Benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazole and pyrimidine families. Its intricate structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : Thiazolo[3,2-a]pyrimidine
  • Substituents :
    • Benzyl group
    • Acetyloxy and methoxy groups on the phenyl ring
    • Dimethyl and carbonyl functionalities

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A thiazole derivative demonstrated IC50 values lower than those of standard chemotherapy agents like doxorubicin in Jurkat and A-431 cell lines. The mechanism involved interaction with Bcl-2 proteins, inhibiting their function and promoting apoptosis in cancer cells .

Anticonvulsant Properties

Thiazole compounds have been investigated for anticonvulsant activity. A related thiazole-integrated pyrrolidinone exhibited substantial protection against seizures in animal models.

  • Research Findings : The presence of specific substituents on the thiazole ring was crucial for enhancing anticonvulsant efficacy .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common pathway through which these compounds exert their effects.

  • Example : Research indicated that certain thiazole derivatives showed selective inhibition of COX-II with minimal ulcerogenic effects, suggesting their potential as safer anti-inflammatory agents .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : Binding to specific receptors that regulate apoptosis and cell survival pathways.
  • Molecular Interactions : Formation of hydrophobic contacts with target proteins that alter their functions.

Data Summary Table

Activity TypeCell Line / ModelIC50 (µM)Reference
AnticancerJurkat< 10
AnticancerA-431< 10
AnticonvulsantAnimal ModelNot specified
Anti-inflammatoryCOX-II Inhibition0.011 (PYZ4)

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